2-ethylbutyl 4-methylbenzenesulfonate
Overview
Description
2-ethylbutyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonic acid esters. It is derived from toluene-4-sulfonic acid and 2-ethylbutanol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of toluene-4-sulfonic acid 2-ethylbutyl ester typically involves the esterification of toluene-4-sulfonic acid with 2-ethylbutanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of toluene-4-sulfonic acid 2-ethylbutyl ester involves the sulfonation of toluene followed by esterification with 2-ethylbutanol. The process may involve the use of continuous reactors to ensure efficient mixing and reaction control. The product is then purified through distillation or recrystallization to obtain the desired ester in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-ethylbutyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonic acid ester group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield toluene-4-sulfonic acid and 2-ethylbutanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various sulfonic acid derivatives.
Hydrolysis: Toluene-4-sulfonic acid and 2-ethylbutanol.
Reduction: Toluene-4-sulfonic acid and the corresponding alcohol.
Scientific Research Applications
2-ethylbutyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of sulfonic acid derivatives.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, surfactants, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 2-ethylbutyl ester involves its ability to act as an electrophile due to the presence of the sulfonic acid ester group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where nucleophiles attack the sulfur atom, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
- Toluene-4-sulfonic acid methyl ester
- Toluene-4-sulfonic acid ethyl ester
- Toluene-4-sulfonic acid propyl ester
Comparison: 2-ethylbutyl 4-methylbenzenesulfonate is unique due to the presence of the 2-ethylbutyl group, which imparts different physical and chemical properties compared to its methyl, ethyl, and propyl counterparts. This difference in the alkyl group can influence the compound’s reactivity, solubility, and applications in various chemical processes.
Properties
IUPAC Name |
2-ethylbutyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3S/c1-4-12(5-2)10-16-17(14,15)13-8-6-11(3)7-9-13/h6-9,12H,4-5,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZAAQSPQLHGDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COS(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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